Sodium 5-Amino-2-Hydroxybenzoate: Chemical Profiling, Degradation Kinetics, and Stability Engineering
Sodium 5-Amino-2-Hydroxybenzoate: Chemical Profiling, Degradation Kinetics, and Stability Engineering
Executive Summary
Sodium 5-amino-2-hydroxybenzoate, commonly known as sodium aminosalicylate or PAS sodium, remains a critical active pharmaceutical ingredient (API) in the management of multi-drug-resistant tuberculosis. Despite its clinical efficacy, PAS sodium presents significant formulation challenges due to its extreme thermolability, moisture sensitivity, and propensity for acid-catalyzed decarboxylation.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic monographs. We will dissect the fundamental physicochemical drivers of PAS sodium degradation, explore the causality behind specific formulation strategies (such as vehicle selection and lyophilization), and establish a self-validating analytical workflow for stability testing.
Physicochemical Architecture and Solid-State Dynamics
The molecular architecture of PAS sodium features three distinct functional groups—a carboxylic acid, an aromatic amine, and a phenol. This triad creates a highly complex, competitive hydrogen-bonding network that dictates both its solid-state polymorphism and its behavior in solution (1[1]).
In its crystalline form, the API is most commonly isolated as a dihydrate. Understanding the quantitative baseline of these properties is the first step in engineering stable dosage forms.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Impact on Stability |
| Molecular Formula | C₇H₆NNaO₃·2H₂O (Dihydrate) | The dihydrate lattice loses water upon heating (80–100 °C), triggering a phase transition to the anhydrous form, which alters dissolution kinetics[1]. |
| Molecular Weight | 211.15 g/mol (Dihydrate) | Crucial for stoichiometric calculations during salt-to-free-acid conversions in analytical assays. |
| pKa Values | pKa₁ ~2.0 (COOH)pKa₂ ~3.6 (NH₃⁺) | The proximity of the pKa values creates a zwitterionic equilibrium that directly dictates the pH-dependent bell-shaped decarboxylation rate[2]. |
| Primary Degradant | m-Aminophenol (MAP) | MAP is highly susceptible to photo-oxidation, leading to the characteristic brown/black discoloration of degraded PAS solutions[3]. |
Mechanistic Pathways of Degradation: The Decarboxylation Route
The primary and most problematic degradation pathway of PAS sodium is its decarboxylation into m-aminophenol (MAP) and carbon dioxide.
Mechanistic Causality: The rate of decarboxylation in aqueous solutions exhibits a distinct bell-shaped pH-rate profile, peaking near the isoelectric pH. Below pH 7.0, the mechanism is governed by general acid catalysis. The rate-limiting step is the electrophilic proton attack on the alpha-carbon (relative to the carboxylic acid group) of the PAS anion. Once this protonated intermediate is formed, rapid decarboxylation follows (2[2]).
Following decarboxylation, MAP undergoes rapid oxidation when exposed to light and oxygen. It is a critical formulation caveat that while color development (darkening) indicates MAP oxidation, it is not an accurate stoichiometric indicator of the total PAS sodium decomposition, as it only reflects the secondary oxidation step[3].
Figure 1: Acid-catalyzed decarboxylation pathway of PAS sodium to m-aminophenol and subsequent oxidation.
Formulation Stability Engineering
To circumvent the inherent lability of PAS sodium, formulation scientists must engineer microenvironments that suppress proton transfer and thermal energy absorption.
Liquid Dosage Forms: The Excipient-Vehicle Effect
When formulating oral liquid solutions, the choice of vehicle is the primary determinant of shelf-life. Studies demonstrate that solutions of PAS sodium in simple syrup or sorbitol degrade significantly faster than those in glycerol or propylene glycol (4[4]).
Causality: Sugars and sugar alcohols (like sorbitol and sucrose) can undergo acid-catalyzed condensation or Maillard-type interactions with the primary aromatic amine of PAS, accelerating the breakdown of the API[5]. Glycerol and propylene glycol lack these reactive carbonyls, thereby preserving the integrity of the amine group and stabilizing the formulation.
Parenteral Formulations: Lyophilization Dynamics
For intravenous administration, the aqueous instability of PAS sodium necessitates lyophilization (freeze-drying).
Causality: By removing water via sublimation under vacuum, we eliminate the aqueous medium required for acid-catalyzed proton transfer. The process must be tightly controlled: primary freezing is conducted at -40°C to ensure complete solidification without phase separation. Primary drying is then executed at low temperatures (-40°C to 0°C) under high vacuum (e.g., 0.050 mbar) to sublimate unbound water without surpassing the glass transition temperature of the frozen matrix, which would cause "meltback" and subsequent degradation (6[6]).
Figure 2: Step-by-step lyophilization workflow for stabilizing thermolabile PAS sodium.
Analytical Workflows: Self-Validating Stability-Indicating HPLC Protocol
To accurately quantify the degradation of PAS sodium, UV-Vis spectrophotometry is insufficient due to the overlapping absorbance of oxidation products. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is mandatory.
This protocol is designed as a self-validating system : it incorporates strict System Suitability Testing (SST) criteria to ensure that the column chemistry and mobile phase dynamics are successfully resolving the API from its degradants before any sample data is accepted.
Step-by-Step Methodology
Phase 1: Reagent & Mobile Phase Preparation
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Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 ± 0.1 using 0.1 M NaOH. Causality: A pH of 6.8 ensures the carboxylic acid of PAS remains fully ionized (deprotonated), reducing its retention time, while the less polar MAP is retained longer, ensuring baseline separation.
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Mobile Phase: Mix the Buffer and Acetonitrile in a 85:15 (v/v) ratio. Filter through a 0.45 µm membrane and degas via sonication for 10 minutes.
Phase 2: Instrument Parameters
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Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Flow Rate: 1.0 mL/min (Isocratic elution).
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Detection: UV at 265 nm (Optimal isosbestic threshold for both PAS and MAP).
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Injection Volume: 20 µL.
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Column Temperature: 25°C.
Phase 3: System Suitability Testing (Self-Validation)
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Inject a resolution standard containing 50 µg/mL of PAS sodium and 5 µg/mL of MAP.
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Validation Criteria:
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Resolution (Rs): Must be > 2.0 between the PAS peak and the MAP peak. (Validates that the thermodynamic separation is sufficient to prevent peak integration overlap).
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Tailing Factor (T): Must be ≤ 1.5 for the PAS peak. (Validates that secondary interactions between the amine group and unendcapped silanols on the column are suppressed).
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Do not proceed to sample analysis if SST criteria fail.
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Phase 4: Sample Analysis
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Reconstitute the lyophilized PAS sodium sample (or dilute the liquid vehicle) in the mobile phase to a target concentration of 50 µg/mL.
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Inject the sample in triplicate.
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Calculate the % degradation by comparing the Area Under the Curve (AUC) of the MAP peak against a pre-established MAP calibration curve.
References
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Cherukuvada, S., Bolla, G., Sikligar, K., & Nangia, A. (2013). 4-Aminosalicylic Acid Adducts. Crystal Growth & Design. 1
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Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences. 2
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Blake, M. I., Makris, K. A., & Tio, J. G. (1973). Effect of vehicle on the stability of sodium aminosalicylate in liquid dosage forms. American Journal of Hospital Pharmacy. 4
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Mukhopadhyay, S., et al. (2017). Formulation, Development, and Characterization of Lyophilized Para-Amino Salicylate Sodium Injection for an Effective Treatment. International Journal of ChemTech Research.6
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DrugFuture. (n.d.). Sodium Aminosalicylate Monograph / Stability Profile. Martindale: The Complete Drug Reference. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Effect of vehicle on the stability of sodium aminosalicylate in liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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